Ethyl 4-cyclopropyl-4-oxobutyrate
Overview
Description
Ethyl 4-cyclopropyl-4-oxobutyrate is an organic compound with the molecular formula C₉H₁₄O₃. It is characterized by the presence of a cyclopropyl group attached to a butyrate ester, making it a unique compound in organic chemistry. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyclopropyl-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopropyl-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyclopropyl-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-cyclopropyl-4-oxobutyric acid.
Reduction: Formation of 4-cyclopropyl-4-hydroxybutyrate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyclopropyl-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-4-oxobutyrate involves its interaction with various molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester and ketone functionalities allow for diverse chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-cyclopropyl-4-oxobutyrate can be compared with similar compounds such as:
Ethyl 4-chloro-4-oxobutyrate: Similar structure but with a chlorine atom instead of a cyclopropyl group.
Ethyl 4-methyl-4-oxobutyrate: Contains a methyl group instead of a cyclopropyl group.
Ethyl 4-phenyl-4-oxobutyrate: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
ethyl 4-cyclopropyl-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRWEFEFCNZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645659 | |
Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184297-33-4 | |
Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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